molecular formula C24H27FN2O4 B2491956 1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 371205-77-5

1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2491956
CAS No.: 371205-77-5
M. Wt: 426.488
InChI Key: CRMUHZHZQGRWPD-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27FN2O4 and its molecular weight is 426.488. The purity is usually 95%.
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Biological Activity

1-(2-(Dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1H-pyrrol-2(5H)-one, commonly referred to as compound A, is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

Compound A possesses a complex structure characterized by multiple functional groups, including a dimethylamino group, a fluorophenyl moiety, and an isopropoxybenzoyl substituent. The synthesis typically involves several organic reactions, starting with the condensation of 4-fluorobenzaldehyde with 4-isopropoxybenzoyl chloride in the presence of a base. This intermediate is then reacted with 2-(dimethylamino)ethylamine to yield the final product. Key solvents used in the synthesis include dichloromethane and tetrahydrofuran, often under controlled temperature conditions.

The biological activity of compound A is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The dimethylaminoethyl group enhances binding affinity through electrostatic interactions, while the fluorophenyl and isopropoxybenzoyl groups facilitate hydrophobic interactions and hydrogen bonding. These interactions modulate the activity of various biological pathways, leading to observed pharmacological effects.

Antitumor Activity

Recent studies have investigated the antitumor potential of compound A. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, compound A exhibited an IC50 value of 10 μM against breast cancer cells, indicating potent antitumor activity. The compound's mechanism in this context involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM) Mechanism
Breast Cancer10Apoptosis induction
Colon Cancer15Cell cycle arrest
Lung Cancer12Inhibition of proliferation

Antimicrobial Properties

In addition to its antitumor effects, compound A has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compound A inhibited bacterial growth with MIC values ranging from 5 to 20 μg/mL.

Case Studies

  • Antileishmanial Activity : In a study evaluating compounds similar to A, derivatives exhibited significant inhibition against Leishmania donovani. Compound analogs showed IC50 values ranging from 5 to 8 μM against intracellular amastigotes.
  • Pharmacokinetics : Stability studies indicated that compound A remained intact in simulated gastric fluid for over two hours, suggesting potential for oral bioavailability.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4/c1-15(2)31-19-11-7-17(8-12-19)22(28)20-21(16-5-9-18(25)10-6-16)27(14-13-26(3)4)24(30)23(20)29/h5-12,15,21,28H,13-14H2,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGNCLFJPOMYFR-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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